![molecular formula C13H26OSi B13952395 Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- CAS No. 57304-99-1](/img/structure/B13952395.png)
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a cyclohexenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane typically involves the reaction of a cyclohexenyl derivative with a trimethylsilyl reagent. One common method is the reaction of a cyclohexenyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) in appropriate solvents.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced silane derivatives.
Substitution: Halogenated or organometallic derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of silicon-containing molecules with biological systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as silicone-based polymers and coatings, which benefit from the compound’s stability and reactivity.
Mechanism of Action
The mechanism by which [1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry and materials science.
Comparison with Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to a silicon atom.
Methyltrimethoxysilane: Contains three methoxy groups attached to a silicon atom, used in the production of polysiloxane polymers.
Ethoxytrimethylsilane: Similar to the compound but with an ethoxy group instead of the cyclohexenyl moiety.
Uniqueness: The presence of the cyclohexenyl moiety in [1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane imparts unique steric and electronic properties, distinguishing it from simpler organosilicon compounds
Properties
CAS No. |
57304-99-1 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
trimethyl-[2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]silane |
InChI |
InChI=1S/C13H26OSi/c1-11-7-9-12(10-8-11)13(2,3)14-15(4,5)6/h7,12H,8-10H2,1-6H3/t12-/m1/s1 |
InChI Key |
QFMNBGCPRJYFNY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(C)(C)O[Si](C)(C)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


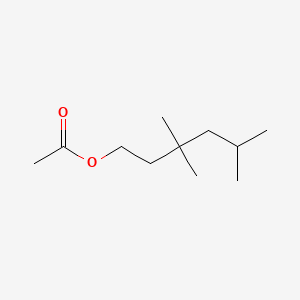
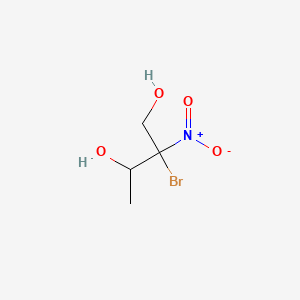
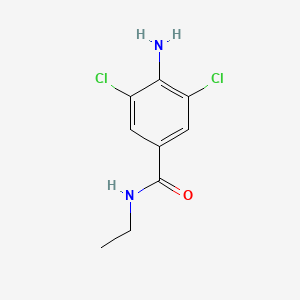

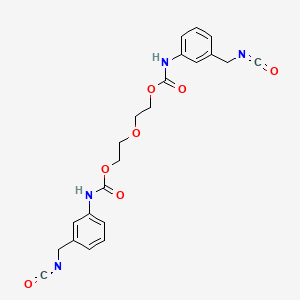
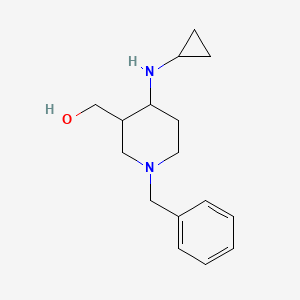


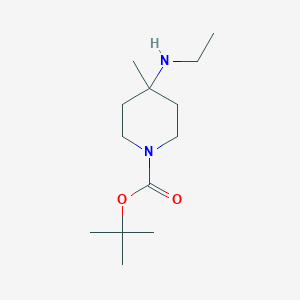
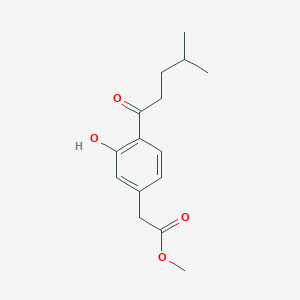


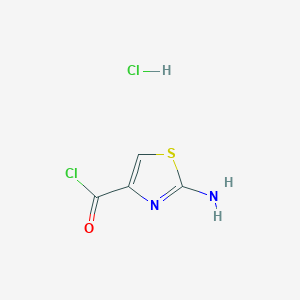
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
